molecular formula C7H6BrFO B1446474 4-Bromo-3-fluoro-2-methylphenol CAS No. 1262516-23-3

4-Bromo-3-fluoro-2-methylphenol

Cat. No. B1446474
M. Wt: 205.02 g/mol
InChI Key: BOINEAWTTLAFEN-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylphenol is a phenolic organic compound . It is used as a fluorine-containing organic intermediate and can be used for the synthesis of medicines, pesticides, dyes, etc .


Synthesis Analysis

The synthesis of 4-Bromo-3-fluoro-2-methylphenol can be achieved through several laboratory methods. One such method involves the total synthesis of 3-methylcalix arene . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-fluoro-2-methylphenol is represented by the formula C7H6BrFO . The InChI code for this compound is 1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 .


Chemical Reactions Analysis

4-Bromo-3-fluoro-2-methylphenol participates in various chemical reactions. For instance, it participates in the total synthesis of 3-methylcalix arene . It also shows photoactivity in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .


Physical And Chemical Properties Analysis

4-Bromo-3-fluoro-2-methylphenol has a molecular weight of 205.03 . It is a solid or semi-solid or liquid at room temperature . It has a density of 1.6±0.1 g/cm3 and a boiling point of 243.4±35.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-3-fluoro-2-methylphenol serves as a precursor in the synthesis of complex molecules and intermediates in organic chemistry. For instance, it participates in the formation of 4-halo-4-nitrocyclohexa-2,5-dienones upon nitration, revealing its reactivity and potential in generating novel organic compounds with varied functionalities (Clewley, Cross, Fischer, & Henderson, 1989). Furthermore, derivatives of 4-bromo-3-fluoro-2-methylphenol have been utilized in the study of photolysis reactions, providing insights into the photodissociation processes of substituted phenols (King, Devine, Nix, Kelly, & Ashfold, 2008).

Analytical and Environmental Applications

In the environmental sciences, brominated and fluorinated phenols, including 4-bromo-3-fluoro-2-methylphenol, are examined for their behavior and transformation in ecosystems. Studies have explored the anaerobic degradation pathways of halogenated phenols, highlighting the compound's role in understanding environmental pollutants' fate (Londry & Fedorak, 1993).

Material Science and Engineering

In material science, halogenated phenols are used to synthesize and modify the properties of advanced materials. For example, the synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates demonstrate the use of halogenated phenols in developing new polymeric materials with potential applications in electronics, coatings, and biomedical devices (Hussain et al., 2019).

Safety And Hazards

4-Bromo-3-fluoro-2-methylphenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, contact with skin and eyes, and to wear personal protective equipment .

Relevant Papers The paper titled “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” discusses the synthesis and structure of a novel ortho-fluoroazobenzene, which is related to 4-Bromo-3-fluoro-2-methylphenol .

properties

IUPAC Name

4-bromo-3-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOINEAWTTLAFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-2-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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